1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c16-13-4-2-1-3-12(13)11-24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRPYJVZUWFSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₄S
- Molecular Weight : 365.83 g/mol
- Key Functional Groups : Chlorophenyl, dioxopyrrolidine, ethoxy, and methanesulfonamide.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to the dioxopyrrolidine scaffold. For instance, derivatives such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant efficacy across various seizure models, including:
- Maximal Electroshock (MES) Test
- Subcutaneous Pentylenetetrazole (s.c. PTZ) Test
- 6-Hz Seizure Test
These models are critical in evaluating the anticonvulsant potential of new compounds. The results indicated that AS-1 exhibited a favorable safety margin while also being effective against drug-resistant epilepsy models .
Analgesic Activity
In addition to anticonvulsant effects, the compound's analgesic properties were assessed using various pain models. The hot plate test and formalin test were utilized to evaluate antinociceptive effects. The findings suggested that certain derivatives displayed significant analgesic activity, which could be beneficial for neuropathic pain management .
Study 1: Anticonvulsant Efficacy
A study conducted on a series of pyrrolidine derivatives, including those with a chlorophenyl moiety, reported promising results in seizure models. The most active compound showed an effective dose (ED50) significantly lower than that of the reference drug valproic acid, indicating enhanced efficacy . The protective index values further supported these findings.
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Valproic Acid | 252.74 | - |
| Active Compound | 68.30 | Higher |
Study 2: Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicated that modifications in the molecular structure improved the stability and bioavailability of the compound. The introduction of an amide function increased metabolic stability while maintaining biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s sulfonamide core and chlorophenyl group align it with pharmaceuticals and agrochemicals. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of Key Features
Research Findings and Functional Implications
Role of the Pyrrolidinone Moiety
The 2,5-dioxopyrrolidin-1-yl group distinguishes this compound from analogs like Cetirizine derivatives (piperazine-based) and tolylfluanid. This lactam ring may also improve metabolic stability by resisting oxidative degradation .
Sulfonamide vs. Ester Functional Groups
Compared to Cetirizine ethyl ester’s carboxylic ester, the sulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity, which could enhance binding to serine proteases or kinases. However, esters are more prone to hydrolysis, suggesting the sulfonamide confers greater in vivo stability .
Chlorophenyl Substitution Effects
The 2-chlorophenyl group is a common pharmacophore in agrochemicals and drugs. Its meta-chloro orientation (vs. para in tolylfluanid) may alter steric interactions with target enzymes or receptors. For example, in fungicides, chloro-substitutions disrupt fungal membrane proteins .
Molecular Weight and Solubility Trends
The compound’s estimated molecular weight (~450–500 g/mol) places it between small-molecule agrochemicals (e.g., tolylfluanid) and larger, complex derivatives (). Its pyrrolidinone linker likely reduces hydrophobicity compared to ’s octadecenyl chain, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
